sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate
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Overview
Description
. This compound is a complex polymeric material that has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, homopolymer, hexadecyl ester involves the polymerization of 2-Oxepanone followed by esterification with hexadecyl alcohol. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed with catalysts and other reagents. The reaction conditions, such as temperature, pressure, and time, are carefully monitored to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, homopolymer, hexadecyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens or nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Oxepanone, homopolymer, hexadecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and tissue engineering scaffolds.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 2-Oxepanone, homopolymer, hexadecyl ester involves its interaction with various molecular targets and pathways. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific molecular targets and pathways depend on the intended use of the compound, such as in drug delivery or material science .
Comparison with Similar Compounds
Similar Compounds
2-Oxepanone, homopolymer, decyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Polyethylene glycol: A simpler polymer with different applications, primarily in pharmaceuticals and cosmetics.
Polypropylene glycol: Another polymer with distinct properties and uses in industrial applications.
Uniqueness
2-Oxepanone, homopolymer, hexadecyl ester is unique due to its specific combination of monomers and the resulting polymeric structure. This gives it distinct properties such as enhanced biocompatibility, stability, and versatility in various applications compared to other similar compounds .
Properties
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNGZAPJYUNSN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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